molecular formula C20H23N3O6S B10969603 3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10969603
M. Wt: 433.5 g/mol
InChI Key: SNRYLPODDSFWEC-UHFFFAOYSA-N
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Description

3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an isoxazole ring, a sulfonamide group, and a bicycloheptane core, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through a cycloaddition reaction involving nitrile oxides and alkenes. The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine. The final step involves coupling the isoxazole-sulfonamide intermediate with the bicycloheptane core through a carbonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The isoxazole ring and sulfonamide group play crucial roles in this binding process.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)-3-METHOXYBENZAMIDE
  • N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)-2-(4-PROPYLPHENOXY)ACETAMIDE

Uniqueness

Compared to similar compounds, 3-[(4-{[(3,4-DIMETHYL-5-ISOXAZOLYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its bicycloheptane core, which imparts unique steric and electronic properties. These properties enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

3-[[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C20H23N3O6S/c1-10-11(2)22-29-19(10)23-30(27,28)15-7-5-14(6-8-15)21-18(24)16-12-3-4-13(9-12)17(16)20(25)26/h5-8,12-13,16-17,23H,3-4,9H2,1-2H3,(H,21,24)(H,25,26)

InChI Key

SNRYLPODDSFWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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